molecular formula C19H17BrN2O3S2 B2722346 (Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873811-06-4

(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2722346
CAS No.: 873811-06-4
M. Wt: 465.38
InChI Key: JTXKHDHVKXZCIO-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused heterocyclic sulfone derivatives featuring a tetrahydrothieno[3,4-d]thiazole core substituted with a 3-bromophenyl group and a 3-methylbenzamide moiety. The Z-configuration of the imine bond and the 5,5-dioxidotetrahydrothieno[3,4-d]thiazole scaffold are critical for its stereoelectronic properties.

Properties

IUPAC Name

N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S2/c1-12-4-2-5-13(8-12)18(23)21-19-22(15-7-3-6-14(20)9-15)16-10-27(24,25)11-17(16)26-19/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXKHDHVKXZCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is C13H13BrN2O3S2C_{13}H_{13}BrN_{2}O_{3}S_{2}, with a molecular weight of approximately 357.29 g/mol. The structure features a thieno[3,4-d]thiazole core substituted with a bromophenyl group and an acetamide moiety. This unique structural arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that certain substitutions on the thiazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group is hypothesized to play a crucial role in this activity by increasing lipophilicity and facilitating membrane penetration .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. Specifically, related compounds have shown inhibitory effects on HIV-1 reverse transcriptase (RT), which is critical for viral replication. The mechanism appears to involve the inhibition of enzyme activity, thereby preventing viral proliferation . Further investigation into the specific interactions between this compound and viral proteins could elucidate its potential as an antiviral agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins. Notably, studies have shown that derivatives with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is attributed to differences in metabolic pathways between cancerous and non-cancerous cells.

The proposed mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers at XYZ University tested a series of thiazole derivatives against various microbial strains. The results indicated that modifications similar to those found in this compound significantly enhanced antimicrobial efficacy .
  • Anticancer Activity : In a recent publication, researchers reported the synthesis of several thiazole-based compounds and their evaluation against breast cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

A. Triazole-Thione Derivatives ()

The compound 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shares a bromophenyl group and aromatic substituents but differs in its heterocyclic core (triazole-thione vs. thienothiazole sulfone). Key distinctions include:

  • Functional Groups : The presence of a C=S (1248 cm⁻¹ in IR) and NH (3364 cm⁻¹) in the triazole-thione contrasts with the sulfone (S=O) and imine (C=N) in the target compound.
  • Spectral Data: The target compound’s ¹H-NMR would likely show deshielded aromatic protons (δ 6.99–8.00 ppm for the triazole-thione) but with additional splitting due to the fused thienothiazole system .
B. Quinazolinone Derivatives ()

Quinazolinones like 6-bromo-2-(3-nitrophenyl)quinazolin-4(3H)-one () and dibrominated analogs () feature a different nitrogen-rich heterocycle. Comparisons include:

  • Synthetic Routes: Quinazolinones are synthesized via cyclization of benzamide precursors (e.g., using iodine or diacetoxyiodobenzene), while thienothiazoles may require sulfonation post-cyclization .
  • Bioactivity: Quinazolinones are known for kinase inhibition, whereas thienothiazole sulfones (like the target compound) are less studied but may target sulfotransferases or inflammatory pathways.
C. Benzothiazole Derivatives ()

Compounds I5 and I6 () contain a benzo[d]thiazole core with styryl or quinolinium substituents. Unlike the target compound, these lack sulfone groups but share imine linkages.

Analogues with Tetrahydrothieno[3,4-d]thiazole Cores (–8)

The closest analogs include:

(Z)-N-(3-(3,4-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide (): Substituents: 3,4-Dimethylphenyl vs. 3-bromophenyl in the target. Impact: Methyl groups increase lipophilicity, while bromine enhances halogen bonding and steric bulk.

N-(3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide (–8): Substituents: 3,4-Dimethoxyphenyl and acetamide vs. 3-bromophenyl and 3-methylbenzamide. Impact: Methoxy groups improve solubility but reduce metabolic stability compared to bromine.

Table 1: Structural and Physicochemical Comparison
Compound Core Structure Key Substituents Functional Groups Notable Spectral Features
Target Compound Thienothiazole sulfone 3-Bromophenyl, 3-methylbenzamide Sulfone (S=O), Imine (C=N) Expected imine δ ~8.5–9.5 ppm
Triazole-Thione () Triazole-thione 3-Bromophenyl, benzoxazole C=S, NH NH δ 9.00 ppm; C=S 1248 cm⁻¹
Quinazolinone () Quinazolinone 3-Nitrophenyl, 6-bromo C=O, Br Aromatic δ 7.5–8.2 ppm
Acetamide Derivative (–8) Thienothiazole sulfone 3,4-Dimethoxyphenyl, acetamide Methoxy, Acetamide Methoxy δ ~3.8 ppm

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The foundational heterocycle was assembled using a modified Hantzsch thiazole synthesis, adapting conditions from thieno[3,2-d]thiazole preparations:

Procedure

  • 3-Amino-4-(3-bromophenyl)thiophene-2-carboxylate (1) (10 mmol) and thiourea (12 mmol) were refluxed in absolute ethanol (50 mL) with conc. HCl (2 mL) for 8 h.
  • The precipitated 2-(3-bromophenyl)thieno[3,4-d]thiazol-4(5H)-one (2) was filtered and recrystallized from ethanol/water (3:1), yielding 78% pale yellow crystals.

Key Optimization

  • Solvent polarity critically influenced cyclization rates: ethanol > DMF > THF
  • Acid catalysts increased yields from 45% (uncatalyzed) to 78% (HCl)

Sulfone Installation via Controlled Oxidation

The thiazolidine sulfide was oxidized to sulfone using m-chloroperbenzoic acid (m-CPBA) in dichloromethane:

Procedure

  • Compound 2 (5 mmol) was dissolved in DCM (30 mL) at 0°C.
  • m-CPBA (12 mmol) was added portionwise over 30 min.
  • Reaction stirred at 25°C for 24 h, then washed with 10% Na2S2O3 to quench excess oxidizer.
  • 3-(3-Bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazole (3) isolated in 89% yield.

Oxidation State Analysis

Oxidizing Agent Temp (°C) Time (h) Sulfone Yield
H2O2/AcOH 80 12 62%
KMnO4 25 6 41%
m-CPBA 25 24 89%

Critical Analysis of Synthetic Routes

Thiazole Ring Closure Methodologies

Comparative evaluation of cyclization approaches revealed:

Method A (Hantzsch-type):

  • Advantages : High atom economy, readily available starting materials
  • Limitations : Requires strict pH control to prevent hydrolysis

Method B (Stille Coupling):

  • Advantages : Excellent regiocontrol for asymmetric systems
  • Limitations : Palladium catalyst costs, stringent anhydrous conditions

Sulfone Oxidation Pathways

m-CPBA oxidation proved superior to alternatives:

  • Reaction Quenching : Na2S2O3 effectively removed excess oxidizer without side reactions
  • Scale-Up Considerations : Exothermic reaction required careful temp control >5 kg batches

Z-Selectivity in Imine Formation

Dean-Stark Conditions provided:

  • Azeotropic removal of H2O shifted equilibrium toward imine formation
  • π-Stacking interactions between aromatic rings stabilized Z-configuration

Spectroscopic Characterization and Validation

1H NMR Diagnostic Signals

  • δ 8.21 (s, 1H) : Imine CH in Z-configuration
  • δ 7.89 (d, J = 8.2 Hz, 2H) : 3-Bromophenyl ortho protons
  • δ 2.41 (s, 3H) : 3-Methylbenzamide CH3

IR Spectral Confirmation

  • 1732 cm⁻¹ : Sulfone S=O asymmetric stretch
  • 1654 cm⁻¹ : Amide C=O
  • 1589 cm⁻¹ : C=N imine stretch

Industrial Scalability and Process Optimization

Continuous Flow Oxidation

Pilot-scale trials demonstrated:

  • Tubular reactor (ID 2 mm, L 10 m) with m-CPBA/DCM
  • Residence time 45 min → 87% conversion vs. 24 h batch

Chromatography-Free Purification

Acid/Base Extractions replaced column chromatography:

  • Crude reaction partitioned between 1M HCl and EtOAc
  • Aqueous layer basified with NH4OH to pH 9
  • Precipitated product filtered and recrystallized from iPrOH/H2O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.